5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJDVVZXTNBLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Overview
The compound 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features enable it to interact with biological systems in significant ways.
Medicinal Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : A study demonstrated that the compound could reduce neuronal cell death in vitro, suggesting its potential for protecting against neurotoxic agents.
Agricultural Applications
Pesticidal Properties
The compound has been explored for its pesticidal activity against a range of agricultural pests. Its effectiveness can be attributed to its ability to disrupt metabolic processes in target organisms.
- Field Trials : Field studies have shown significant reductions in pest populations when this compound is applied in crop protection formulations.
Data Table: Summary of Research Findings
Overview
5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a halogenated pyrimidine derivative that has gained traction in both pharmaceutical and agricultural research due to its unique chemical properties and biological activities.
Pharmaceutical Applications
Antiviral and Antimicrobial Activity
This compound has shown potential as an antiviral and antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of various pathogens.
- Mechanism of Action : The compound may interfere with viral replication processes or bacterial metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Agricultural Applications
Pesticidal Activity
In agricultural contexts, this compound has been studied for its effectiveness against nematodes and fungal pathogens.
- Herbicidal Properties : Research indicates that this compound can be formulated with other active ingredients to enhance its herbicidal efficacy against broad-spectrum weeds.
Data Table: Summary of Research Findings
| Application Type | Observed Effects | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of viral growth | |
| Antimicrobial Activity | Effective against bacterial pathogens | |
| Pesticidal Activity | Significant activity against nematodes and fungi |
Mechanism of Action
The mechanism by which 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Trifluoroethoxy vs. Methoxy/Chloro : The trifluoroethoxy group in the target compound increases lipophilicity and electron-withdrawing effects compared to methoxy (e.g., 5-Bromo-2-methoxypyridin-4-amine) or chloro substituents .
- Ring System : Pyrimidine derivatives (e.g., the target compound) generally exhibit higher planarity and hydrogen-bonding capacity than pyridine analogs (e.g., 5-Bromo-4-fluoropyridin-2-amine), influencing crystal packing and solubility .
- Biological Relevance : Compounds with trifluoroethoxy or methylthio groups (e.g., and ) are often intermediates in pesticide synthesis, suggesting enhanced bioactivity compared to simpler analogs .
Physicochemical Properties
- Solubility : The trifluoroethoxy group reduces water solubility compared to hydroxyl or methoxy analogs but improves membrane permeability .
- Hydrogen Bonding: The amino group at C2 participates in N–H···N hydrogen bonds, forming supramolecular networks in crystals, a feature shared with 5-Bromo-2-chloropyrimidin-4-amine .
- Thermal Stability : Higher molecular weight analogs (e.g., 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, MW 290.47) exhibit increased melting points due to additional substituents .
Biological Activity
5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H5BrF3N3O, with a molecular weight of approximately 227.03 g/mol. The compound features a bromine atom at the 5-position and a trifluoroethoxy group at the 4-position of the pyrimidine ring. These substitutions enhance its lipophilicity and may influence its interaction with biological targets .
Research indicates that the presence of the trifluoroethoxy group can enhance binding affinity to specific receptors or enzymes, which is critical for its biological activity. The amine group allows for nucleophilic interactions that may be beneficial in enzyme inhibition pathways .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. It has been suggested that this compound may act as an inhibitor in various enzymatic pathways associated with cancer proliferation. For example:
- Cell Viability Assays : In vitro studies using MCF-7 breast cancer cells demonstrated significant cytotoxic effects. The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways. Western blot analysis confirmed increased levels of cleaved caspase-3 and LC3A/B markers associated with autophagy .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 over COX-1, which suggests a potential therapeutic application in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)pyrimidin-2-amine | C6H5F3N3 | Contains a trifluoromethyl group; different biological activities expected. |
| This compound | C6H5BrF3N3O | Incorporates bromine; affects electronic properties and reactivity. |
| 4-(Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine | C12H10F4N3O | Additional phenoxy group; alters pharmacokinetics and receptor binding profiles. |
The incorporation of bromine in this compound may enhance its reactivity and selectivity towards specific biological targets compared to other derivatives .
Case Studies and Research Findings
- Study on MCF-7 Cells : A study evaluated the antiproliferative effects of various pyrimidine derivatives on MCF-7 cells. Among these compounds, this compound exhibited significant inhibition rates (up to 83% at 10 μM) compared to controls .
- Topoisomerase Inhibition : Another line of research focused on the mechanism by which this compound inhibits topoisomerase enzymes involved in DNA replication. Molecular docking studies indicated that it binds effectively to the active sites similar to known inhibitors like etoposide .
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., DMF vs. THF) impacts substitution efficiency.
- Temperature control during bromination minimizes byproducts like dibrominated species.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., trifluoroethoxy at C4, amine at C2) via characteristic shifts:
- C4-OCH₂CF₃: δ ~4.5 ppm (¹H), δ ~65–70 ppm (¹³C).
- Pyrimidine ring protons: δ ~8.0–8.5 ppm (¹H).
- HRMS (ESI/TOF) : Validate molecular formula (C₆H₅BrF₃N₃O) with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm.
- X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline samples .
Advanced: How does the trifluoroethoxy group influence electronic properties and reactivity in nucleophilic substitution reactions?
Answer:
The trifluoroethoxy group is a strong electron-withdrawing substituent due to the -I effect of CF₃. This:
Activates the Pyrimidine Ring : Enhances electrophilicity at C2 and C6 positions, facilitating nucleophilic substitution (e.g., SNAr with amines or thiols).
Modulates Solubility : Increases lipophilicity (logP ~2.5), impacting bioavailability in biological assays.
Steric Effects : The bulky CF₃ group hinders substitution at adjacent positions, favoring regioselectivity.
Q. Experimental Validation :
- DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites.
- Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) confirm activation effects .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa).
- Compound Stability : Hydrolysis of the trifluoroethoxy group under acidic/alkaline conditions.
Q. Resolution Methods :
Standardized Protocols : Use harmonized assay conditions (e.g., PBS pH 7.4, 37°C).
Metabolite Profiling : LC-MS/MS to identify degradation products.
Orthogonal Assays : Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Advanced: How can computational modeling predict binding affinity to target enzymes, and what validation methods are recommended?
Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against crystal structures (e.g., kinases or proteases) to identify binding poses. Focus on H-bonding with the amine group and hydrophobic interactions with CF₃.
- MD Simulations (AMBER, GROMACS) : Assess binding stability over 100-ns trajectories.
Q. Validation :
- SPR/Biacore : Measure real-time kinetics (Kd, kon/koff).
- Mutagenesis Studies : Confirm critical residues (e.g., Ala scanning of active-site residues) .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Solid State : Stable at -20°C (desiccated) for >2 years.
- Solution (DMSO) : Avoid freeze-thaw cycles; use within 1 month at -80°C.
- Degradation Pathways : Hydrolysis of the trifluoroethoxy group in aqueous buffers (pH <5 or >9). Monitor via HPLC .
Advanced: How does this compound compare to analogs (e.g., 5-Bromo-4-methoxy variants) in SAR studies?
Answer:
- Trifluoroethoxy vs. Methoxy : CF₃ enhances metabolic stability (t₁/₂ increased 3-fold in microsomal assays) but reduces solubility.
- Biological Activity : The CF₃ group improves IC₅₀ by 10x in kinase inhibition assays due to stronger hydrophobic interactions.
- Synthetic Accessibility : Methoxy analogs are easier to prepare but less potent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
